Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate
Brand Name: Vulcanchem
CAS No.: 126989-14-8
VCID: VC21270405
InChI: InChI=1S/C21H27NO10/c1-5-29-18(23)16(19(24)30-6-2)15(13-9-11-14(12-10-13)22(27)28)17(20(25)31-7-3)21(26)32-8-4/h9-12,15-17H,5-8H2,1-4H3
SMILES: CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Molecular Formula: C21H27NO10
Molecular Weight: 453.4 g/mol

Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate

CAS No.: 126989-14-8

Cat. No.: VC21270405

Molecular Formula: C21H27NO10

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate - 126989-14-8

Specification

CAS No. 126989-14-8
Molecular Formula C21H27NO10
Molecular Weight 453.4 g/mol
IUPAC Name tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate
Standard InChI InChI=1S/C21H27NO10/c1-5-29-18(23)16(19(24)30-6-2)15(13-9-11-14(12-10-13)22(27)28)17(20(25)31-7-3)21(26)32-8-4/h9-12,15-17H,5-8H2,1-4H3
Standard InChI Key SGYUBTVCLVPOCT-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Canonical SMILES CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator